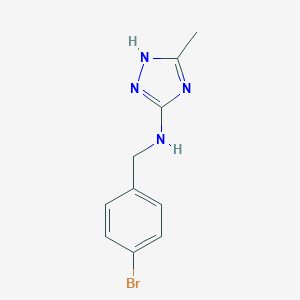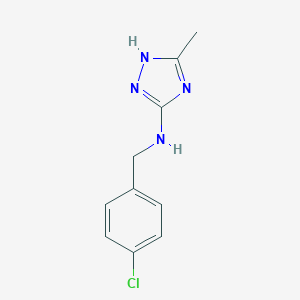
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been investigated for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anticancer, antidiabetic, and anti-inflammatory properties. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has also been investigated for its potential use as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been investigated for its potential use in reducing inflammation in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, the limitations of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine include its poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the investigation of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential use in combination with other anticancer agents. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine may also be investigated for its potential use in other disease conditions such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine is a chemical compound that has shown promising therapeutic properties in various scientific research applications. Its synthesis method has been optimized, and its mechanism of action is still being investigated. N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine has been found to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the investigation of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine, which may lead to the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with hydrazine hydrate to form 3-chloro-5-ethoxy-4-methoxybenzohydrazide. This compound is then reacted with sodium azide and copper sulfate to form N~1~-(3-chloro-5-ethoxy-4-methoxybenzyl)-1H-tetrazole-1,5-diamine. The synthesis method has been optimized to improve the yield and purity of the compound.
Propiedades
Fórmula molecular |
C11H15ClN6O2 |
|---|---|
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
1-N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H15ClN6O2/c1-3-20-9-5-7(4-8(12)10(9)19-2)6-14-18-11(13)15-16-17-18/h4-5,14H,3,6H2,1-2H3,(H2,13,15,17) |
Clave InChI |
GBXITTXUOKQKJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)


![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)